molecular formula C19H21N3O5S B11001335 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide

Cat. No.: B11001335
M. Wt: 403.5 g/mol
InChI Key: SCQKCWOTJOEWJZ-UHFFFAOYSA-N
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Description

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a methoxyphenyl group and a unique dioxidotetrahydrothiophenyl carbamoyl moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxidotetrahydrothiophenyl carbamoyl intermediate, followed by its coupling with the benzamide derivative. Common reagents used in these reactions include acyl chlorides, amines, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxidotetrahydrothiophenyl moiety plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a dioxidotetrahydrothiophenyl carbamoyl moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C19H21N3O5S/c1-27-17-5-3-2-4-16(17)22-18(23)13-6-8-14(9-7-13)20-19(24)21-15-10-11-28(25,26)12-15/h2-9,15H,10-12H2,1H3,(H,22,23)(H2,20,21,24)

InChI Key

SCQKCWOTJOEWJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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